Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride
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Overview
Description
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)pyrimidine derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of thieno(2,3-d)pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for thieno(2,3-d)pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thieno(2,3-d)pyrimidine derivatives with reduced functional groups.
Scientific Research Applications
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-d)pyrimidine: Another class of fused heterocyclic compounds with similar biological activities.
Imidazo(1,2-a)pyridine: Known for its wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno ring with a pyrimidine core and a piperazine substituent makes it a versatile scaffold for drug design and other applications.
Properties
CAS No. |
37724-45-1 |
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Molecular Formula |
C12H17ClN4S |
Molecular Weight |
284.81 g/mol |
IUPAC Name |
5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C12H16N4S.ClH/c1-9-7-17-12-10(9)11(13-8-14-12)16-5-3-15(2)4-6-16;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
BZXVKZUNJRPSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
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